molecular formula C23H22N2O4S B12449464 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B12449464
M. Wt: 422.5 g/mol
InChI Key: CVPMBPDJXSOYSY-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an indole moiety, a sulfonyl group, and a methoxyphenyl acetamide structure, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the indole ring, sulfonylation, and acetamide formation. One common method involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Acetamide Formation: The final step involves the reaction of the sulfonylated indole with 4-methoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole or sulfonyl derivatives.

    Substitution: Substituted sulfonyl derivatives with various nucleophiles.

Scientific Research Applications

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the methoxyphenyl acetamide structure can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group can influence the compound’s solubility and reactivity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H22N2O4S/c1-29-20-10-6-17(7-11-20)16-23(26)24-19-8-12-21(13-9-19)30(27,28)25-15-14-18-4-2-3-5-22(18)25/h2-13H,14-16H2,1H3,(H,24,26)

InChI Key

CVPMBPDJXSOYSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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